2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound combines a piperidine moiety with a spirocyclic framework, which contributes to its potential biological activity and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 326.34 g/mol.
This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It may also fall under the category of potential pharmaceuticals, given the structural features that allow for interactions with biological targets. The compound is cataloged with the CAS number 1221725-11-6, indicating its recognition in chemical databases and literature .
The synthesis of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione typically involves several key steps:
The molecular structure of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione can be represented using various notations:
InChI=1S/C15H22N2O6
C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O
The structure contains a piperidine ring fused with a spirocyclic structure, which is significant for its potential interactions in biological systems.
This compound can undergo several types of chemical reactions:
The physical properties include:
Chemical properties include:
Relevant data such as melting point or boiling point are not explicitly provided but would be critical for practical handling and application development.
The potential applications of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid span several fields:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4